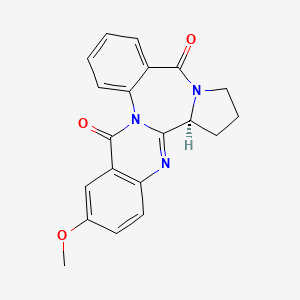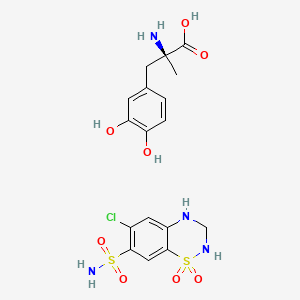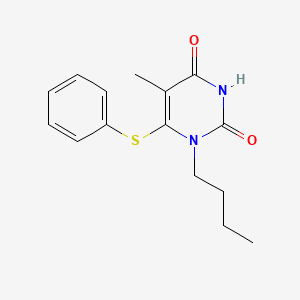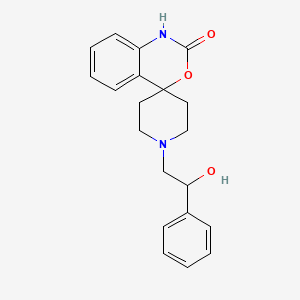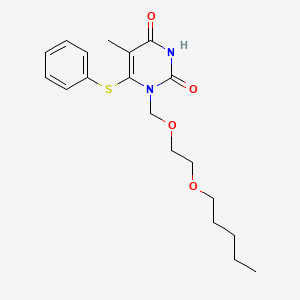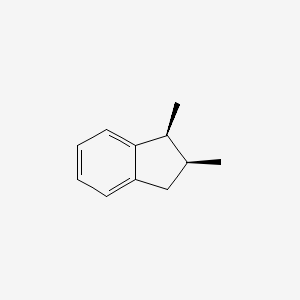
Adenosine, 4'-azido-2'-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Azido-2’-deoxyadenosine is a modified nucleoside characterized by the presence of an azido group at the 4’ position of the deoxyribose sugar. This compound is of significant interest due to its applications in bioorthogonal chemistry, particularly in the labeling and modification of nucleic acids. The azido group allows for versatile chemical reactions, making it a valuable tool in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azido-2’-deoxyadenosine typically involves the introduction of the azido group into the nucleoside framework. One common method includes the epoxidation of a precursor compound followed by nucleophilic opening with sodium azide. For instance, epoxidation of a suitable precursor with dimethyldioxirane (DMDO) or meta-chloroperoxybenzoic acid (m-CPBA) followed by treatment with sodium azide can yield 4’-Azido-2’-deoxyadenosine .
Industrial Production Methods: While specific industrial production methods for 4’-Azido-2’-deoxyadenosine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4’-Azido-2’-deoxyadenosine undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in azide-alkyne cycloaddition reactions, forming triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Azide-Alkyne Cycloaddition: Copper(I) catalysts are commonly used for this reaction, often in the presence of a base such as triethylamine.
Major Products:
Triazoles: Formed via click chemistry reactions.
Scientific Research Applications
4’-Azido-2’-deoxyadenosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Azido-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can act as a chain terminator during DNA synthesis. This property is particularly useful in antiviral therapies, where the compound inhibits viral replication by preventing the elongation of the viral DNA strand . The azido group can also participate in bioorthogonal reactions, allowing for the specific labeling and modification of nucleic acids without interfering with other biological processes .
Comparison with Similar Compounds
2’-Azido-2’-deoxyadenosine: Another azido-modified nucleoside with similar applications in bioorthogonal chemistry.
4’-Ethynyl-2’-deoxyadenosine: A compound with an ethynyl group at the 4’ position, used in similar applications but with different reactivity.
8-Azido-2’-deoxyadenosine: Modified at the 8 position, used for photoaffinity labeling.
Uniqueness: 4’-Azido-2’-deoxyadenosine is unique due to its specific modification at the 4’ position, which allows for distinct reactivity and applications compared to other azido-modified nucleosides. Its ability to participate in click chemistry and other bioorthogonal reactions makes it a versatile tool in various scientific fields .
Properties
CAS No. |
130108-73-5 |
|---|---|
Molecular Formula |
C10H12N8O3 |
Molecular Weight |
292.25 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12N8O3/c11-8-7-9(14-3-13-8)18(4-15-7)6-1-5(20)10(2-19,21-6)16-17-12/h3-6,19-20H,1-2H2,(H2,11,13,14)/t5-,6+,10+/m0/s1 |
InChI Key |
LFYJIPVHOHZXNZ-BAJZRUMYSA-N |
Isomeric SMILES |
C1[C@@H]([C@](O[C@H]1N2C=NC3=C(N=CN=C32)N)(CO)N=[N+]=[N-])O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)(CO)N=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


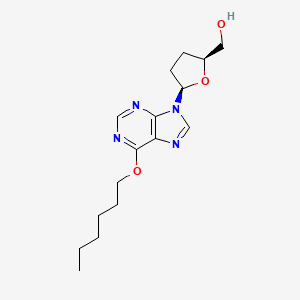
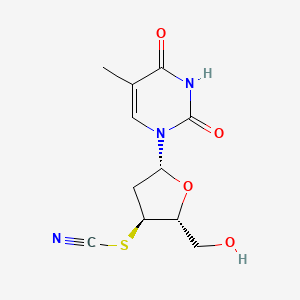
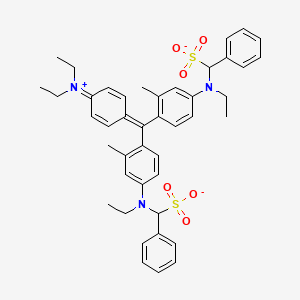
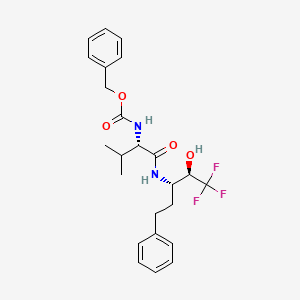
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)

